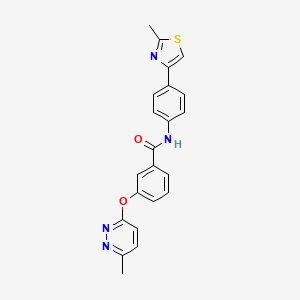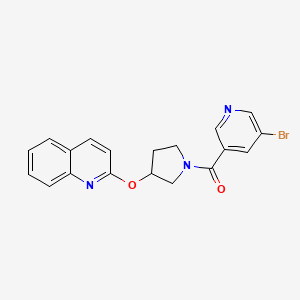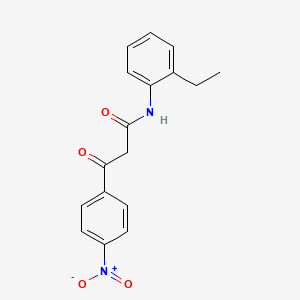![molecular formula C19H11Cl2FO2 B2886092 2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate CAS No. 477857-47-9](/img/structure/B2886092.png)
2-Fluoro[1,1'-biphenyl]-4-yl 2,3-dichlorobenzenecarboxylate
カタログ番号:
B2886092
CAS番号:
477857-47-9
分子量:
361.19
InChIキー:
WJNCLNCLRKYILX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that contains a biphenyl group (two benzene rings connected by a single bond), a fluorine atom, and a dichlorobenzenecarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would consist of two benzene rings connected by a single bond, with the fluorine atom and the dichlorobenzenecarboxylate group attached to the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用
Photophysics and Photodehalogenation
- A study on photodehalogenation processes involving fluoro or chlorobenzene derivatives has shown that these processes can generate triplet and singlet phenyl cations as well as potentially benzyne, which are intermediates leading to various products. This has implications for designing less phototoxic fluorinated drugs and understanding the effect of substituents on photophysics (Protti et al., 2012).
Fluorophore Development
- Fluorophores synthesized from 1,3,5-tris-(4'-iodophenyl)benzene, with selective fluorescent quenching by Cu(2+) via a static quenching mechanism, highlight the role of fluorinated biphenyl structures in developing sensitive chemical sensors for metal ions in aqueous media (Sirilaksanapong et al., 2012).
Organic Synthesis
- Research on metal-catalyzed direct arylation through C–H bond activation has highlighted the utility of polyfluorobenzene derivatives for synthesizing fluoro-containing biphenyl derivatives. This methodology facilitates the synthesis of complex molecules containing fluorine atoms, demonstrating the relevance of fluorinated biphenyl structures in organic synthesis (He et al., 2014).
Luminescence and Material Science
- A procedure for synthesizing dimethyl 2-fluoro- and 2,2′-difluorobiphenyl-4,4′-dicarboxylates has been developed, leading to fluorinated biphenyls that exhibit strong luminescence. This research points to the potential application of such fluorinated compounds in optoelectronics and material science (Olkhovik et al., 2008).
Analytical Standards for PCB Analysis
- The preparation of monofluorinated polychlorinated biphenyls (PCBs) for use as analytical standards in PCB measurements showcases the application of fluorinated aromatic compounds in environmental science and analytical chemistry (Sott et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-fluoro-4-phenylphenyl) 2,3-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FO2/c20-16-8-4-7-15(18(16)21)19(23)24-13-9-10-14(17(22)11-13)12-5-2-1-3-6-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCLNCLRKYILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=C(C(=CC=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-benzyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(1H-pyrrol...
Cat. No.: B2886009
CAS No.: 1795192-42-5
3-((6-methylpyridazin-3-yl)oxy)-N-(4-(2-methylthiazol-4...
Cat. No.: B2886011
CAS No.: 1251683-43-8
4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-...
Cat. No.: B2886013
CAS No.: 1360283-04-0
(1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentaflu...
Cat. No.: B2886014
CAS No.: 860610-26-0


![4-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2886013.png)
![(1E)-1-[benzyl(2-hydroxyethyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2886014.png)


![N-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2886021.png)
![2-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B2886022.png)
![3-(4-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886023.png)
![7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2886024.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2886027.png)
![N-(4-chlorophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2886028.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2886029.png)
![2-[3-[[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2886032.png)
